

Solubility of Cyanine3.5 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyanine3.5 NHS ester*

Cat. No.: *B606859*

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An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics and handling of **Cyanine3.5 NHS ester** in DMSO and water for bioconjugation applications.

Cyanine3.5 NHS ester is a reactive fluorescent dye widely used for labeling biomolecules, such as proteins, peptides, and oligonucleotides, through the formation of a stable amide bond with primary amino groups. Understanding its solubility is critical for successful conjugation, ensuring optimal dye concentration and minimizing precipitation in aqueous reaction buffers. This guide provides a comprehensive overview of the solubility of **Cyanine3.5 NHS ester**, detailed experimental protocols for its dissolution and use, and logical workflows for its application in bioconjugation.

Data Presentation: Solubility Summary

The solubility of **Cyanine3.5 NHS ester** is markedly different in dimethyl sulfoxide (DMSO) compared to water. The non-sulfonated nature of the standard **Cyanine3.5 NHS ester** renders it hydrophobic.

Solvent	Solubility Description	Quantitative Data (Practical Guidance)
DMSO (Dimethyl Sulfoxide)	Soluble[1][2][3]	While a definitive maximum solubility is not consistently published, stock solutions can be readily prepared at concentrations of at least 1-10 mM. For example, 1 mg of Cyanine3.5 monosuccinimidyl ester can be dissolved in 774.2 μ L of DMSO to achieve a 1 mM solution. Higher concentrations are also achievable.
Water	Insoluble[1][2][3]	Direct dissolution in aqueous buffers is not recommended and will result in precipitation.

Note: Some suppliers offer triethylammonium salts of cyanine dye NHS esters, which are reported to be more soluble in DMSO and DMF than their potassium salt counterparts.

Experimental Protocols

Successful labeling with **Cyanine3.5 NHS ester** hinges on the correct preparation of the dye stock solution and its subsequent addition to the reaction mixture. The following protocols provide a detailed methodology for these key steps.

Protocol 1: Reconstitution of Cyanine3.5 NHS Ester in DMSO

This protocol describes the preparation of a concentrated stock solution of **Cyanine3.5 NHS ester** in anhydrous DMSO.

Materials:

- **Cyanine3.5 NHS ester**, solid form
- Anhydrous (amine-free) Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Microcentrifuge

Procedure:

- Allow the vial of **Cyanine3.5 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
- Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
- Vortex the vial thoroughly until the dye is completely dissolved. Brief sonication can be used to aid dissolution if necessary.
- Centrifuge the vial briefly to collect the solution at the bottom.
- The stock solution is now ready for use in labeling reactions.

Storage of Stock Solution:

- It is highly recommended to prepare the dye stock solution fresh for each labeling reaction, as the reactive NHS ester group is susceptible to hydrolysis.
- If storage is necessary, dispense the stock solution into single-use aliquots and store at -20°C, protected from light and moisture. Stored in this manner, the solution may be stable for up to two weeks, though fresh preparations are always optimal. Avoid repeated freeze-thaw cycles.

Protocol 2: Labeling of Proteins with Cyanine3.5 NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins with the **Cyanine3.5 NHS ester** DMSO stock solution.

Materials:

- Protein solution (2-10 mg/mL in an amine-free buffer, e.g., PBS)
- Reaction buffer (e.g., 1 M sodium bicarbonate or 1 M phosphate buffer, pH 8.3-9.0)
- **Cyanine3.5 NHS ester** stock solution in DMSO (from Protocol 1)
- Gel filtration column (e.g., Sephadex G-25) for purification

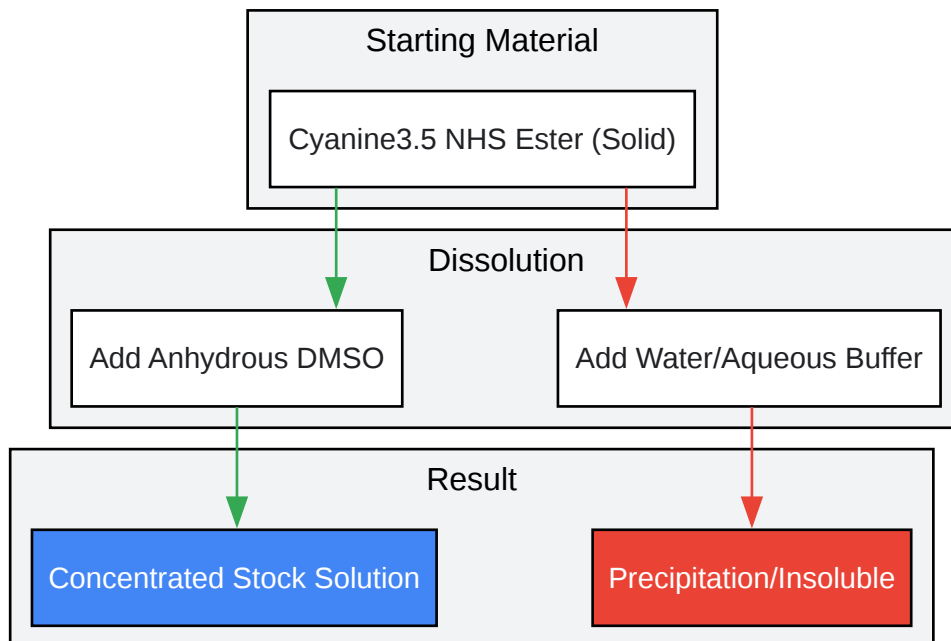
Procedure:

- Prepare the Protein Solution:
 - Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an appropriate amine-free buffer.
 - Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of the reaction buffer. The optimal pH for the labeling reaction is between 8.0 and 9.0.
- Calculate the Amount of Dye:
 - Determine the desired molar excess of the dye to the protein. A common starting point is a 10-20 fold molar excess.
- Labeling Reaction:
 - While gently vortexing the protein solution, slowly add the calculated volume of the **Cyanine3.5 NHS ester** stock solution. The volume of the DMSO stock solution should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Separate the labeled protein from the unreacted dye and hydrolysis products using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).

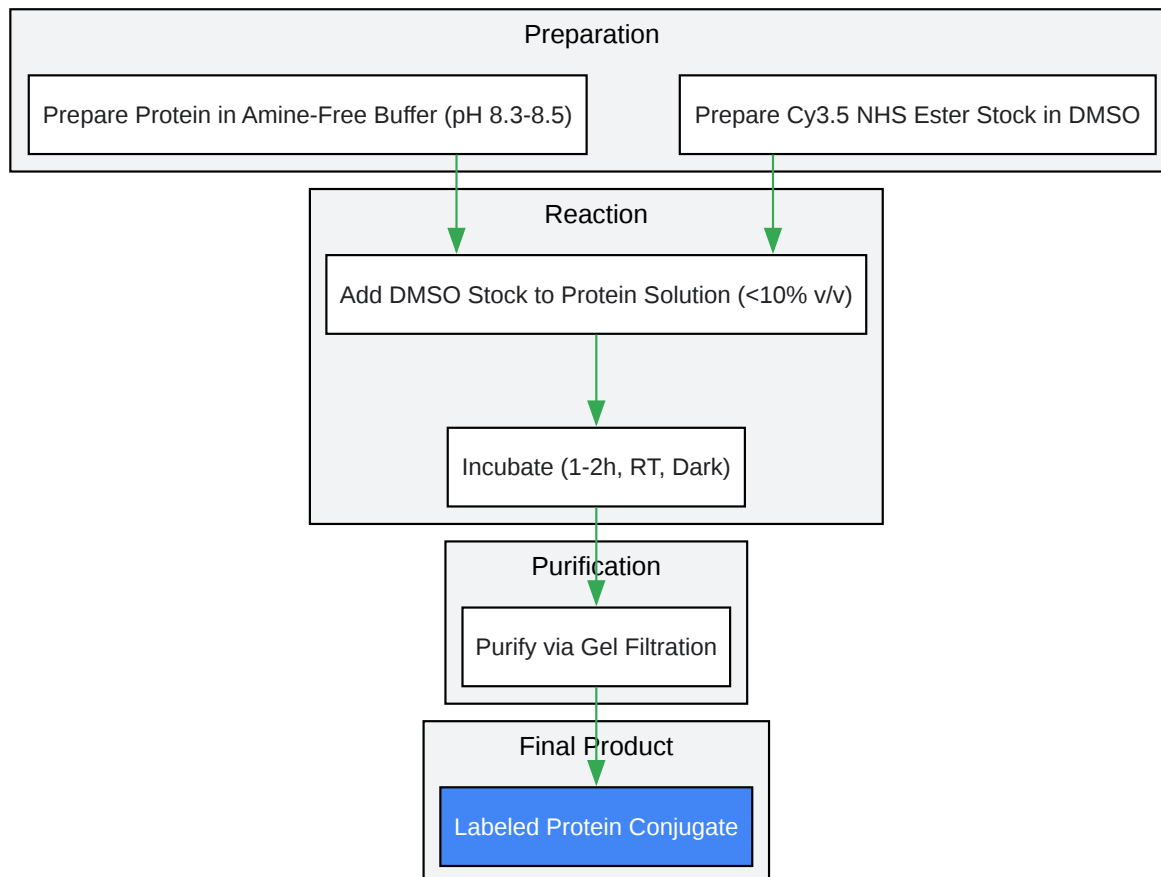
Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Workflow for Dissolving Cyanine3.5 NHS Ester



Workflow for Protein Labeling with Cyanine3.5 NHS Ester



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- To cite this document: BenchChem. [Solubility of Cyanine3.5 NHS Ester: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606859#solubility-of-cyanine3-5-nhs-ester-in-dmso-and-water]

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